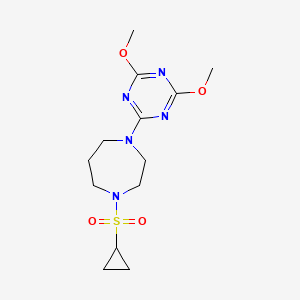![molecular formula C15H14BrN5 B6439439 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-18-5](/img/structure/B6439439.png)
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . Therefore, “6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline” could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives have also been found to exhibit antimycobacterial activity . This suggests that our compound could be explored for the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives could make “6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline” a candidate for the development of new anti-inflammatory drugs.
Antitumor Activity
Imidazole derivatives have shown antitumor activity . This indicates that our compound could potentially be used in cancer therapy.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives suggests that “6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline” could be used in the development of new antidiabetic drugs.
Antiviral Activity
Imidazole derivatives have demonstrated antiviral properties . This suggests that our compound could be explored for the treatment of viral infections.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems were increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a necessity for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAXGOANFUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439379.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439386.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6439393.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439408.png)
![1-benzyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-2-one](/img/structure/B6439415.png)
![6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439421.png)
![5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439428.png)
![1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane](/img/structure/B6439433.png)
![4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439435.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6439446.png)
![6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439454.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439456.png)